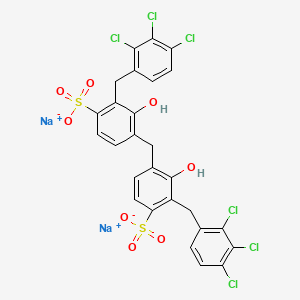![molecular formula C19H23NO5 B12679502 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole CAS No. 71302-58-4](/img/structure/B12679502.png)
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, linked to a nitroveratrole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is environmentally friendly and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The phenoxy moiety can be oxidized to form quinones.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy moiety results in quinones .
Aplicaciones Científicas De Investigación
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy moiety can interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy moiety but lacks the nitroveratrole core.
4-[[4-(Tert-butyl)phenoxy]methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71302-58-4 |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenoxy)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C19H23NO5/c1-19(2,3)14-6-8-15(9-7-14)25-12-13-10-17(23-4)18(24-5)11-16(13)20(21)22/h6-11H,12H2,1-5H3 |
Clave InChI |
MJXVEVVESMBQBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


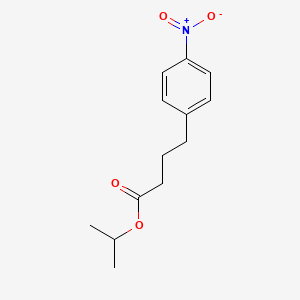

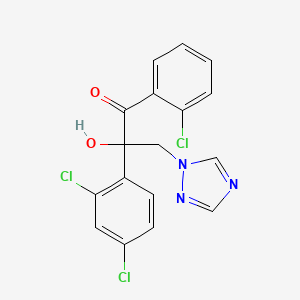
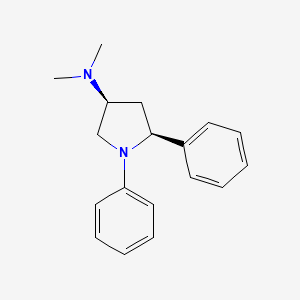
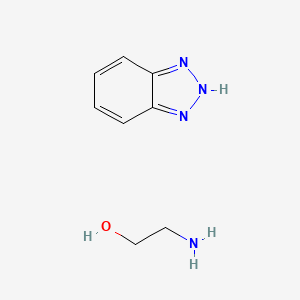
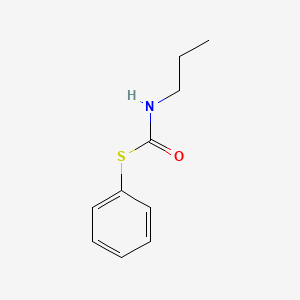
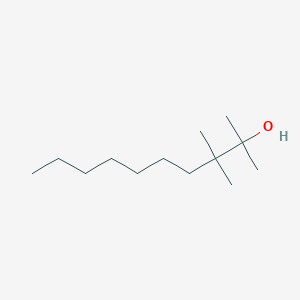
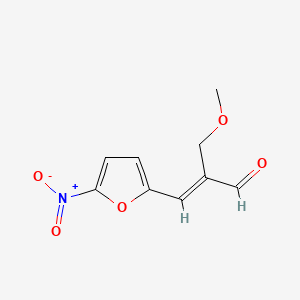

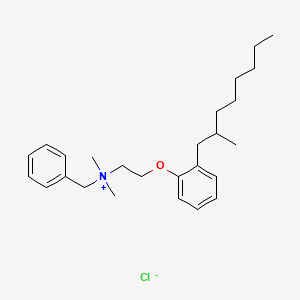
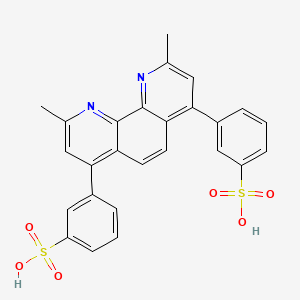
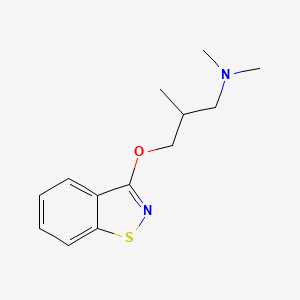
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
